1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a synthetic organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group attached to a dimethyl-trihydroindol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common route starts with the nitration of 4-chlorotoluene to produce 4-chloro-3-nitrotoluene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to form 1-(4-chloro-3-nitrophenyl)-2-propanone. The final step involves a cyclization reaction with dimethylamine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and acylation steps, which enhance reaction efficiency and safety. Additionally, purification processes such as recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Ammonia or primary amines, thiols, base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, acidic or basic medium
Major Products
Reduction: 1-(4-Amino-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
Substitution: 1-(4-Substituted-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
Oxidation: Various oxidized derivatives of the indole ring
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The chloro and nitro groups play crucial roles in binding to active sites, while the indole core provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-nitrophenyl)-2,6-dimethylindole
- 1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7,8-tetrahydroindol-4-one
- 1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroquinolin-4-one
Uniqueness
1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is unique due to its specific combination of functional groups and the indole core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both synthetic and application contexts.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-9-5-14-12(16(20)6-9)7-10(2)18(14)11-3-4-13(17)15(8-11)19(21)22/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHXPJWNBNQFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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